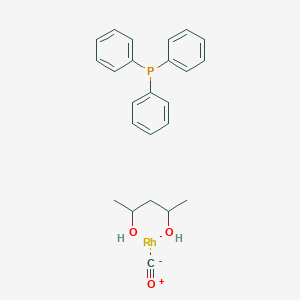
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane is a complex organometallic compound that combines the properties of carbon monoxide, pentane-2,4-diol, rhodium, and triphenylphosphane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane typically involves the coordination of rhodium with triphenylphosphane and carbon monoxide, followed by the incorporation of pentane-2,4-diol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it follows similar synthetic routes as in laboratory settings, with a focus on maintaining purity and yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of rhodium.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triphenylphosphane ligands can be substituted with other phosphine ligands or similar coordinating molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium complexes, while substitution reactions can produce a variety of rhodium-phosphine complexes with different properties.
Aplicaciones Científicas De Investigación
Carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Synthetic Chemistry: The compound is employed in the synthesis of complex organic molecules, where its unique properties facilitate specific reactions.
Biological Studies: Research has explored its potential use in biological systems, particularly in studying enzyme mimetics and metalloproteins.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane involves the coordination of rhodium with carbon monoxide and triphenylphosphane, which facilitates various catalytic processes. The molecular targets include organic substrates that undergo transformation through the catalytic activity of the rhodium center. The pathways involved often include oxidative addition, reductive elimination, and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
Rhodium carbonyl complexes: These compounds share the rhodium-carbon monoxide coordination but may lack the pentane-2,4-diol and triphenylphosphane components.
Phosphine-rhodium complexes: These include various rhodium complexes with different phosphine ligands, which may exhibit similar catalytic properties.
Uniqueness
The uniqueness of carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane lies in its combination of ligands, which imparts specific reactivity and stability. The presence of pentane-2,4-diol adds an additional layer of complexity, making it distinct from other rhodium complexes.
Propiedades
Fórmula molecular |
C24H27O3PRh |
|---|---|
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
carbon monoxide;pentane-2,4-diol;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H12O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;4-7H,3H2,1-2H3;; |
Clave InChI |
IWOBOYQLKPCQKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)O)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B13403358.png)
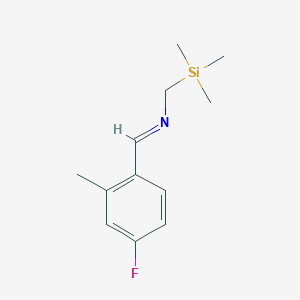

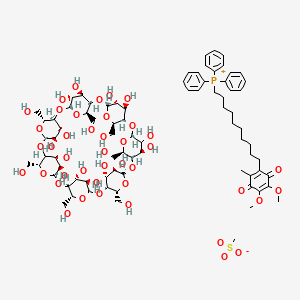

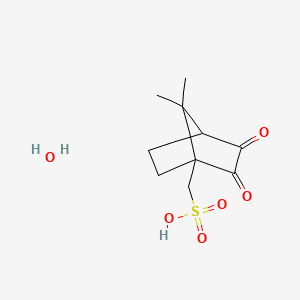

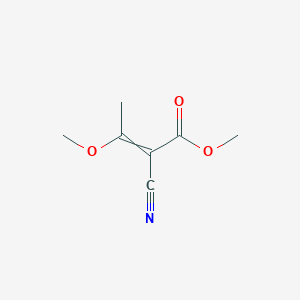
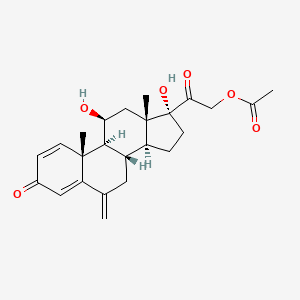

![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)


